molecular formula C10H13BrN2O3S B14272750 Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- CAS No. 156972-89-3

Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-

Cat. No.: B14272750
CAS No.: 156972-89-3
M. Wt: 321.19 g/mol
InChI Key: XZYYRNKNYYMSTQ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom at the second position of the benzene ring, a sulfonamide group, and a propylamino carbonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- typically involves the following steps:

    Bromination of Benzenesulfonamide: The starting material, benzenesulfonamide, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the benzene ring.

    Formation of Propylamino Carbonyl Group: The brominated benzenesulfonamide is then reacted with propylamine and a carbonyl source such as phosgene or a carbonyl chloride derivative. This step involves the formation of an amide bond between the sulfonamide nitrogen and the propylamino carbonyl group.

Industrial Production Methods

Industrial production of benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group. Oxidizing agents like hydrogen peroxide can oxidize the sulfonamide to sulfone, while reducing agents like sodium borohydride can reduce it to sulfinamide.

    Condensation Reactions: The amide group in the compound can undergo condensation reactions with various reagents to form imides, ureas, or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of benzenesulfonyl derivatives.

    Reduction: Formation of benzenesulfinamide derivatives.

Scientific Research Applications

Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s catalytic function. This inhibition can lead to various biological effects, including the modulation of pH and ion balance in cells.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: Lacks the bromine and propylamino carbonyl groups.

    2-Bromobenzenesulfonamide: Lacks the propylamino carbonyl group.

    N-[(Propylamino)carbonyl]benzenesulfonamide: Lacks the bromine atom.

Uniqueness

Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- is unique due to the presence of both the bromine atom and the propylamino carbonyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications and chemical synthesis.

Properties

CAS No.

156972-89-3

Molecular Formula

C10H13BrN2O3S

Molecular Weight

321.19 g/mol

IUPAC Name

1-(2-bromophenyl)sulfonyl-3-propylurea

InChI

InChI=1S/C10H13BrN2O3S/c1-2-7-12-10(14)13-17(15,16)9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H2,12,13,14)

InChI Key

XZYYRNKNYYMSTQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=CC=CC=C1Br

Origin of Product

United States

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